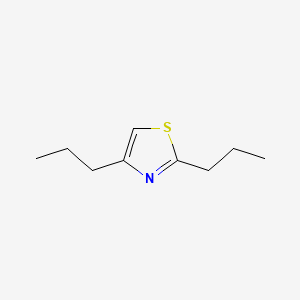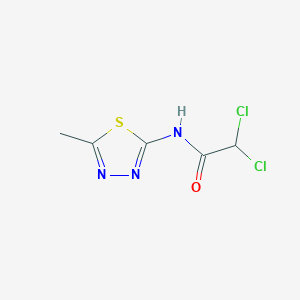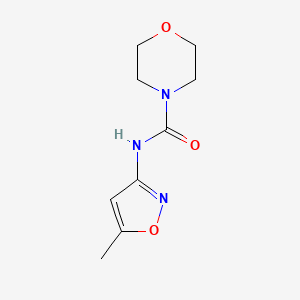![molecular formula C6H15NS B12125458 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B12125458.png)
2-[(2-Methylpropyl)sulfanyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpropyl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C₆H₁₅NS and a molecular weight of 133.26 g/mol . This compound is characterized by the presence of a sulfanyl group attached to an ethanamine backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine typically involves the reaction of 2-bromoethanamine with 2-methylpropylthiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-[(2-Methylpropyl)sulfanyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride
- 2-[(2-Methylpropyl)sulfanyl]ethanamine
Uniqueness
This compound is unique due to its specific combination of a sulfanyl group and an ethanamine backbone, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H15NS |
|---|---|
Molecular Weight |
133.26 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanyl)ethanamine |
InChI |
InChI=1S/C6H15NS/c1-6(2)5-8-4-3-7/h6H,3-5,7H2,1-2H3 |
InChI Key |
LWDLLZDODQKNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12125375.png)

![Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-](/img/structure/B12125381.png)


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12125397.png)
![1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12125401.png)
![4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12125407.png)

![N-(2-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12125417.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B12125424.png)
![3-[2-(thiophen-2-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12125434.png)


